molecular formula C24H26N4O4S B5179877 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline

Cat. No.: B5179877
M. Wt: 466.6 g/mol
InChI Key: HMDLPNNBLXFVMA-UHFFFAOYSA-N
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Description

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzenesulfonyl group, a nitro group, and a phenylethylamine moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-piperazine intermediate. This intermediate is then reacted with 2-nitroaniline and 2-phenylethylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as a ligand for dopamine receptors, influencing neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to participate in diverse reactions and interact with multiple biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c29-28(30)24-12-11-21(19-23(24)25-14-13-20-7-3-1-4-8-20)26-15-17-27(18-16-26)33(31,32)22-9-5-2-6-10-22/h1-12,19,25H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDLPNNBLXFVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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